

Spectroscopic Profile of Clerodermic Acid: A Technical Guide

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Compound of Interest

Compound Name: *Clerodermic acid*

Cat. No.: *B1255803*

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An In-depth Analysis of the NMR, IR, and MS Data for a Promising Bioactive Diterpenoid

Introduction

Clerodermic acid, a clerodane diterpenoid with the molecular formula $C_{20}H_{28}O_4$, has garnered significant interest within the scientific community due to its notable biological activities, including anti-proliferative and hypoxia-inducible factor-1 α (HIF-1 α) inhibitory effects. This technical guide provides a comprehensive overview of the spectroscopic data of **Clerodermic acid**, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study and application of this natural product.

Spectroscopic Data

The structural elucidation of **Clerodermic acid** has been primarily achieved through a combination of one- and two-dimensional NMR spectroscopy, supported by high-resolution mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H and ^{13}C NMR data are crucial for defining the carbon skeleton and the relative stereochemistry of **Clerodermic acid**. While a complete, officially published and assigned NMR dataset from a single source is not readily available in the public domain, data has been

compiled from various studies on clerodane diterpenoids isolated from *Salvia* and *Clerodendrum* species. The following tables summarize the expected chemical shifts for **Clerodermic acid**.

Table 1: ¹H NMR Spectroscopic Data for **Clerodermic Acid** (Expected Values)

Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
1α	1.65	m	
1β	2.10	m	
2α	1.45	m	
2β	1.80	m	
3	5.40	br s	
6α	2.35	m	
6β	2.50	m	
7α	1.55	m	
7β	1.95	m	
10	2.20	m	
11	6.30	t	7.5
12	2.45	m	
14	7.15	t	1.5
15	4.85	d	1.5
17	0.95	d	6.5
18	1.05	s	
19	0.85	s	
20	0.90	d	7.0

Table 2: ^{13}C NMR Spectroscopic Data for **Clerodermic Acid** (Expected Values)

Position	Chemical Shift (δ , ppm)
1	38.5
2	19.5
3	124.0
4	139.0
5	37.0
6	25.0
7	35.5
8	36.0
9	40.0
10	45.0
11	125.5
12	28.0
13	143.0
14	138.0
15	70.0
16	175.0
17	16.0
18	18.0
19	22.0
20	15.0
COOH	180.0

Infrared (IR) Spectroscopy

The IR spectrum of **Clerodermic acid** is characterized by absorption bands corresponding to its key functional groups.

Table 3: IR Spectroscopic Data for **Clerodermic Acid**

Wavenumber (cm ⁻¹)	Functional Group Assignment
~3400 (broad)	O-H stretch (carboxylic acid)
~2950	C-H stretch (alkane)
~1740	C=O stretch (γ-lactone)
~1690	C=O stretch (carboxylic acid)
~1640	C=C stretch (alkene)

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) confirms the molecular formula of **Clerodermic acid** as C₂₀H₂₈O₄. Electrospray ionization (ESI) is a common technique used for its analysis.

Table 4: Mass Spectrometry Data for **Clerodermic acid**

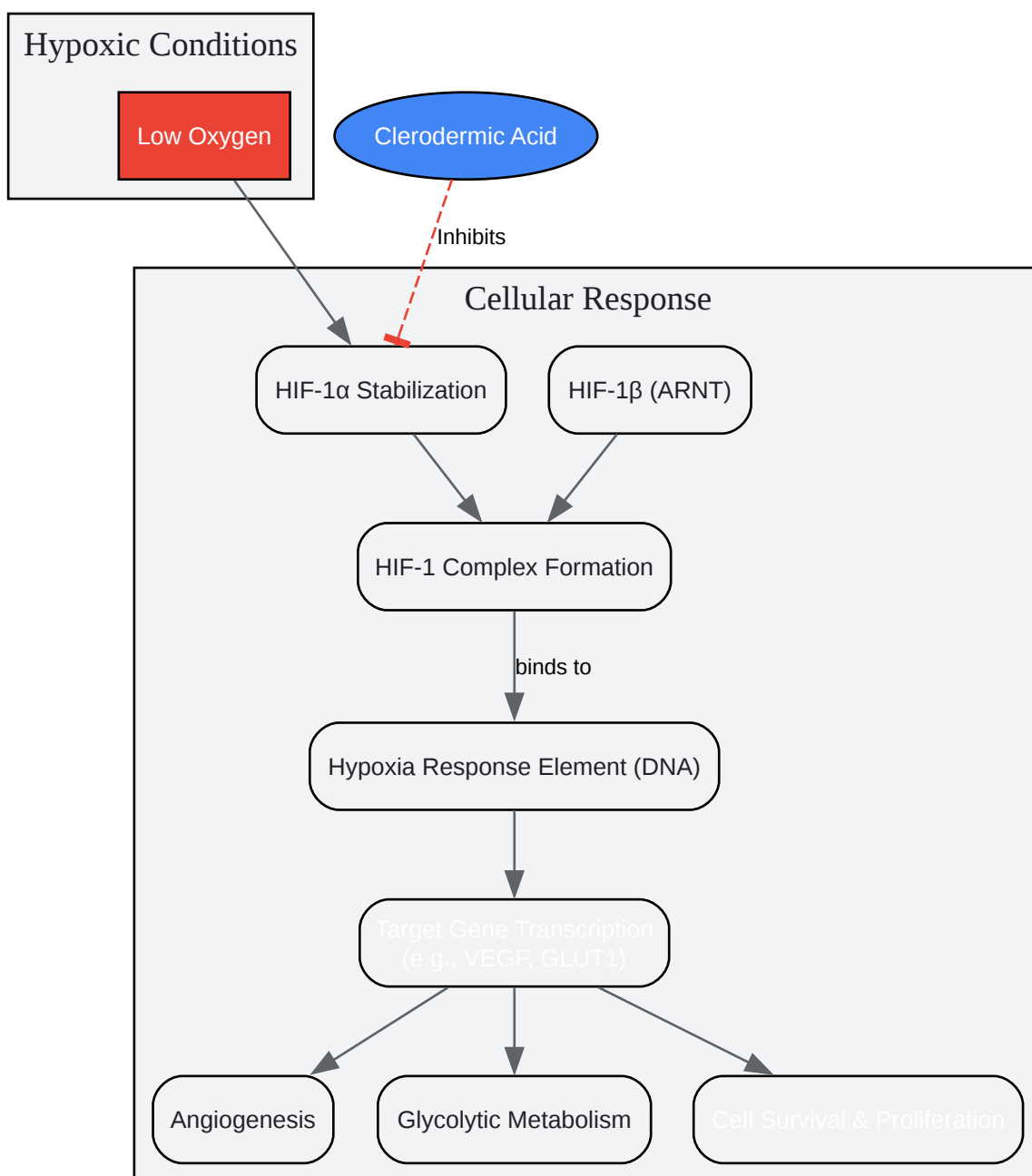
Ionization Mode	Observed m/z	Formula	Ion
ESI-	331.1910	C ₂₀ H ₂₇ O ₄	[M-H] ⁻

The fragmentation pattern in MS/MS experiments would likely involve neutral losses of H₂O and CO₂ from the carboxylic acid group, as well as characteristic fragmentation of the diterpenoid skeleton.

Experimental Protocols

Isolation of Clerodermic Acid

A common method for the isolation of **Clerodermic acid** from plant material, such as the aerial parts of *Salvia nemorosa*, involves bioassay-guided fractionation.



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